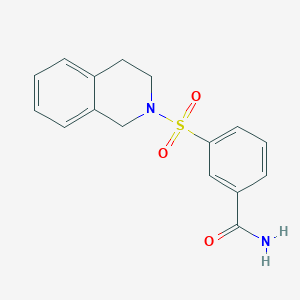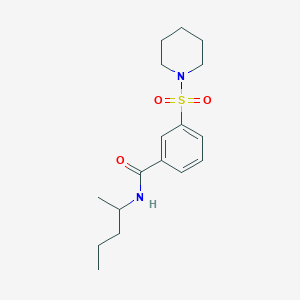![molecular formula C19H19N3O4 B6101130 N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B6101130.png)
N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide, commonly known as DPEPH, is a chemical compound that has been extensively researched for its potential therapeutic applications. DPEPH is a hydrazone derivative that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Scientific Research Applications
DPEPH has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DPEPH also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. In addition, DPEPH has been shown to possess antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.
Mechanism of Action
The mechanism of action of DPEPH is not fully understood. However, it is believed to exert its biological activities through multiple pathways. DPEPH has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. DPEPH also activates the Nrf2 pathway, which plays a key role in cellular defense against oxidative stress. Additionally, DPEPH has been shown to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
DPEPH has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in animal models of inflammation. DPEPH has also been shown to improve cognitive function and reduce oxidative damage in the brain. In addition, DPEPH has been shown to possess anticancer activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of DPEPH is its wide range of biological activities, which make it a promising candidate for the development of novel therapeutics. DPEPH is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of DPEPH is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of DPEPH is not fully understood, which can make it challenging to design experiments to elucidate its biological effects.
Future Directions
There are several future directions for research on DPEPH. One potential area of research is the development of novel formulations of DPEPH that improve its solubility and bioavailability. Another area of research is the elucidation of the mechanism of action of DPEPH, which could lead to the development of more targeted therapeutics. Additionally, further studies are needed to investigate the potential anticancer activity of DPEPH and its effects on other physiological processes.
Synthesis Methods
DPEPH can be synthesized by the condensation reaction of 2,5-dihydroxybenzaldehyde and 3-(2-oxo-1-pyrrolidinyl)benzohydrazide in the presence of an acid catalyst. The reaction yields a yellow crystalline product, which can be purified by recrystallization. The purity of the product can be confirmed by spectroscopic techniques such as NMR and IR.
properties
IUPAC Name |
N-[(E)-1-(2,5-dihydroxyphenyl)ethylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12(16-11-15(23)7-8-17(16)24)20-21-19(26)13-4-2-5-14(10-13)22-9-3-6-18(22)25/h2,4-5,7-8,10-11,23-24H,3,6,9H2,1H3,(H,21,26)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEABYOYRTRFWFO-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)N2CCCC2=O)C3=C(C=CC(=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)N2CCCC2=O)/C3=C(C=CC(=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[1-(3-methyl-2-oxopentanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B6101064.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6101066.png)


![N-benzyl-N-methyl-3-({[1-(4-pyridinyl)propyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6101087.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6101095.png)
![4-{2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6101099.png)
![N-{4-bromo-2-[5-hydroxy-3-(propylthio)-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B6101107.png)

![N-(3-chloro-4-methoxyphenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6101112.png)
![1-(3-chlorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B6101120.png)
![1-(diethylamino)-3-[2-methoxy-5-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6101129.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B6101144.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6101157.png)